2-Isobutyl-4,5-dimethyloxazole

Beschreibung

Contextualization of Oxazole Heterocycles in Contemporary Chemical Research

Oxazole derivatives are a significant class of heterocyclic compounds that are integral to numerous areas of modern chemical research. tandfonline.comjournalajst.com Their diverse applications stem from their unique electronic and structural properties. semanticscholar.org In medicinal chemistry, the oxazole ring serves as a scaffold for the development of novel therapeutic agents with a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. journalajst.comigi-global.com The ability of the oxazole nucleus to participate in various non-covalent interactions allows it to bind effectively to enzymes and receptors. tandfonline.comjournalajst.com

Beyond pharmaceuticals, oxazole-based compounds are explored in materials science for applications in optoelectronics and as components of specialized polymers. numberanalytics.com They are also found in agrochemicals, serving as pesticides and herbicides. numberanalytics.com The continuous exploration of new synthetic methodologies for creating substituted oxazoles underscores their importance in contemporary organic synthesis, enabling the generation of complex molecules with tailored functionalities. sioc-journal.cnmorressier.comnih.gov

Structural Classification and Nomenclature of 2-Isobutyl-4,5-dimethyloxazole

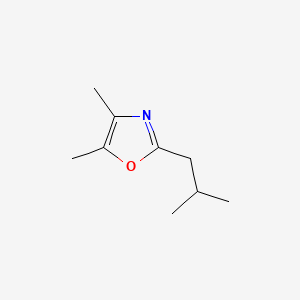

This compound is classified as a 2,4,5-trisubstituted oxazole. foodb.cahmdb.ca The core of the molecule is a five-membered aromatic oxazole ring. This ring is substituted at the 2-position with an isobutyl group, and at the 4- and 5-positions with methyl groups.

The systematic name for this compound, according to IUPAC nomenclature, is 4,5-dimethyl-2-(2-methylpropyl)-1,3-oxazole. foodb.canist.gov The numbering of the oxazole ring begins with the oxygen atom as position 1 and proceeds towards the nitrogen atom, which is at position 3.

Table 1: Structural and Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 4,5-dimethyl-2-(2-methylpropyl)-1,3-oxazole foodb.canist.gov |

| CAS Registry Number | 26131-91-9 nist.gov |

| Molecular Formula | C9H15NO nist.gov |

| Molecular Weight | 153.2215 g/mol nist.gov |

| InChI Key | SNRVAFQIIFPYDR-UHFFFAOYSA-N hmdb.ca |

| SMILES | CC(C)CC1=NC(C)=C(C)O1 hmdb.ca |

Historical Overview and Early Research Trajectories pertinent to Substituted Oxazoles

The history of oxazole chemistry dates back to the late 19th and early 20th centuries. tandfonline.com The first synthesis of an oxazole derivative was reported in 1876, with the synthesis of 2-methyloxazole. tandfonline.com However, it was the discovery of penicillin during World War I that brought significant prominence to the oxazole ring system, as it is a structural component of this groundbreaking antibiotic. tandfonline.com

Early research into substituted oxazoles focused on developing fundamental synthetic methods. The Robinson-Gabriel synthesis, involving the cyclodehydration of 2-acylaminoketones, and the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), became cornerstone methods for accessing these heterocyclic systems. numberanalytics.comijpsonline.com The Bredereck reaction provided a route to 2,4-disubstituted oxazoles from α-haloketones and amides. ijpsonline.com

Initial investigations into the applications of substituted oxazoles were largely centered on their role as synthetic intermediates and their presence in natural products. Over time, the recognition of their diverse biological activities spurred more intensive research into their potential as pharmaceuticals. semanticscholar.org The unique organoleptic properties of certain substituted oxazoles, such as this compound with its burnt and roasted taste, led to their investigation in the flavor and fragrance industry. foodb.cahmdb.cathegoodscentscompany.com This particular compound has been identified in foods like potatoes. foodb.cahmdb.ca

The following table provides a summary of key physical and chemical properties of this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Pale yellow to yellow clear liquid (est.) thegoodscentscompany.com |

| Boiling Point | 227.0 °C at 760.00 mm Hg thegoodscentscompany.com |

| Flash Point | 166.0 °F TCC (74.44 °C) thegoodscentscompany.com |

| Specific Gravity | 0.91000 to 0.91600 @ 25.00 °C thegoodscentscompany.com |

| Refractive Index | 1.43900 to 1.44700 @ 20.00 °C thegoodscentscompany.com |

| Water Solubility | 121.6 mg/L @ 25 °C (est.) thegoodscentscompany.com |

| logP (o/w) | 2.501 (est.) thegoodscentscompany.com |

Eigenschaften

CAS-Nummer |

26131-91-9 |

|---|---|

Molekularformel |

C9H15NO |

Molekulargewicht |

153.22 g/mol |

IUPAC-Name |

4,5-dimethyl-2-(2-methylpropyl)-1,3-oxazole |

InChI |

InChI=1S/C9H15NO/c1-6(2)5-9-10-7(3)8(4)11-9/h6H,5H2,1-4H3 |

InChI-Schlüssel |

SNRVAFQIIFPYDR-UHFFFAOYSA-N |

SMILES |

CC1=C(OC(=N1)CC(C)C)C |

Kanonische SMILES |

CC1=C(OC(=N1)CC(C)C)C |

Dichte |

0.910-0.916 |

Andere CAS-Nummern |

26131-91-9 |

Physikalische Beschreibung |

Yellowish liquid; Burnt roasted aroma |

Löslichkeit |

Insoluble in water Soluble (in ethanol) |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for 2-isobutyl-4,5-dimethyloxazole and Analogues

Cyclization Reactions for Oxazole Ring Formation

The foundational step in synthesizing 2-isobutyl-4,5-dimethyloxazole and its analogs is the construction of the oxazole ring. This is typically achieved through various cyclization reactions that bring together the necessary atoms to form the five-membered heterocyclic core.

Condensation Reactions Involving Amino Acid Derivatives and Carbonyl Compounds

A prevalent strategy for oxazole synthesis involves the condensation of α-amino carbonyl compounds or their precursors with carbonyl-containing molecules. The Robinson-Gabriel synthesis, for instance, utilizes the cyclization and dehydration of an α-acylamino ketone to form the oxazole ring. pharmaguideline.com While direct synthesis of this compound via this classic method is not extensively documented, the principles can be applied. For example, the reaction of an appropriate α-hydroxyamino ketone with an aldehyde in the presence of sulfuric acid and acetic anhydride can yield an oxazole, with the C2-atom of the oxazole originating from the aldehyde. pharmaguideline.com

More contemporary methods have employed amino acids directly. For instance, iodine-catalyzed decarboxylative α-C(sp³)-H functionalization of amino acids, such as phenyl glycine, with compounds like phenanthrenequinone can lead to the formation of oxazole derivatives under aerobic conditions. nih.gov This highlights the potential for using readily available amino acids as starting materials for complex oxazole synthesis. The reaction of β-enamino ketoester precursors with hydroxylamine hydrochloride also provides a pathway to substituted oxazoles, demonstrating the versatility of condensation strategies. nih.govbeilstein-journals.org

One-Pot Synthetic Protocols for 2,4,5-Trisubstituted Oxazoles

Modern synthetic chemistry emphasizes efficiency and atom economy, leading to the development of one-pot protocols for the synthesis of 2,4,5-trisubstituted oxazoles. These methods often involve multicomponent reactions where three or more reactants combine in a single reaction vessel to form the desired product.

Several notable one-pot strategies include:

Gold-Catalyzed Tandem Reactions: A cationic gold(I)-catalyzed one-pot reaction of an amide, an alkyne, and an aldehyde has been reported to produce highly substituted oxazoles in good yields. This method is advantageous for its atom and step economy, with water as the only theoretical byproduct.

Tandem Aza-Wittig/Michael/Isomerization: A tandem reaction of a vinyliminophosphorane with various acyl chlorides unexpectedly yields 2,4,5-trisubstituted oxazoles in a one-pot fashion under mild, catalyst-free conditions. organic-chemistry.orgnih.gov

Visible Light-Induced Photoredox Catalysis: A [3+2] cycloaddition/oxidative aromatization sequence using visible light photoredox catalysis provides a general route to 2,4,5-trisubstituted oxazoles from easily accessible 2H-azirines and aldehydes. bohrium.com

Copper-Catalyzed Oxidative Cyclization: A copper-catalyzed approach has been developed from benzamides and β-diketones, proceeding through successive condensation and cyclization reactions to afford various 2,4,5-trisubstituted oxazoles. rsc.org

Palladium-Catalyzed C-H Addition/Cyclization: A Pd-catalyzed intermolecular C-H addition of electron-rich heteroarenes to O-acyl cyanohydrins followed by a cyclization sequence offers a flexible route to diverse trisubstituted oxazoles. nih.gov

Combined Cyclodehydration and Wittig Olefination: N-acyl amino acids can be converted to 5-oxazoleacetonitriles and 5-oxazoleacetates in a one-pot reaction involving cyclodehydration with N,N'-diisopropylcarbodiimide (DIC) and a subsequent Wittig olefination. geneseo.edu

Oxazole Synthesis/Suzuki–Miyaura Coupling Sequence: A one-pot method has been developed that combines the formation of a 5-(triazinyloxy)oxazole from carboxylic acids and amino acids with a subsequent Ni-catalyzed Suzuki–Miyaura coupling with boronic acids to yield 2,4,5-trisubstituted oxazoles. beilstein-journals.org

These one-pot methods offer significant advantages in terms of efficiency and the ability to generate diverse libraries of substituted oxazoles. beilstein-journals.org

| One-Pot Method | Reactants | Catalyst/Conditions | Key Features | Reference |

| Gold-Catalyzed Tandem Reaction | Amide, Alkyne, Aldehyde | Cationic gold(I) | Atom and step-economical | |

| Aza-Wittig/Michael/Isomerization | Vinyliminophosphorane, Acyl chlorides | Toluene, reflux | Catalyst-free, mild conditions | organic-chemistry.orgnih.gov |

| Photoredox Catalysis | 2H-Azirines, Aldehydes | Visible light, photoredox catalyst | Mild reaction conditions | bohrium.com |

| Copper-Catalyzed Oxidative Cyclization | Benzamides, β-Diketones | Copper catalyst | Forms enamide intermediates | rsc.org |

| Palladium-Catalyzed C-H Addition | Heteroarenes, O-Acyl cyanohydrins | Palladium catalyst | Redox-neutral conditions | nih.gov |

| Cyclodehydration/Wittig Olefination | N-Acyl amino acids, Ph3P=CHCN/Ph3P=CHCOOEt | N,N'-diisopropylcarbodiimide (DIC) | Access to functionalized oxazoles | geneseo.edu |

| Oxazole Synthesis/Suzuki Coupling | Carboxylic acids, Amino acids, Boronic acids | DMT-MM, Ni-catalyst | Modular approach for diversity | beilstein-journals.org |

Post-Cyclization Functionalization and Derivatization

Once the oxazole ring is formed, further modifications can be made to introduce or alter substituents at specific positions. This is a crucial step for fine-tuning the properties of the molecule and for the synthesis of specific targets like this compound.

Introduction of Isobutyl and Methyl Substituents

The introduction of isobutyl and methyl groups onto an existing oxazole core would likely rely on standard organic transformations. For instance, if an oxazole with a suitable leaving group (e.g., a halogen) at the 2-position is available, an isobutyl group could be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, using an appropriate isobutylboronic acid or isobutylstannane derivative.

Similarly, methyl groups can be introduced at the 4 and 5 positions. If the synthesis starts from precursors already containing these methyl groups, such as 2,3-butanedione in a condensation reaction, this would be the most direct approach. researchgate.net Alternatively, if a pre-formed oxazole is to be methylated, methods like lithiation followed by quenching with an electrophilic methyl source (e.g., methyl iodide) could be employed, although regioselectivity can be a challenge.

Strategies for Regioselective Substitution

Achieving regioselective substitution on the oxazole ring is critical for the synthesis of a specific isomer like this compound. The reactivity of the oxazole ring towards electrophilic and nucleophilic substitution dictates the outcome of these reactions.

Electrophilic Substitution: The oxazole ring generally undergoes electrophilic substitution preferentially at the C5 position. tandfonline.comsemanticscholar.org The presence of an electron-donating group can further activate the ring towards electrophilic attack. semanticscholar.org

Nucleophilic Substitution: Nucleophilic substitution is rare on the unsubstituted oxazole ring but can occur if a suitable leaving group, such as a halogen, is present. The order of reactivity for nucleophilic substitution is generally C2 > C4 > C5. tandfonline.comsemanticscholar.org

Deprotonation/Metalation: The acidity of the protons on the oxazole ring follows the order C2 > C5 > C4. tandfonline.com This allows for regioselective deprotonation at the C2 position using a strong base, followed by reaction with an electrophile to introduce a substituent at this position.

Cross-coupling reactions, such as the Suzuki and Stille reactions, have proven to be versatile for the site-selective functionalization of oxazoles. nih.gov By preparing halogenated or stannylated oxazole derivatives, aryl, alkenyl, and alkyl groups can be introduced at specific positions on the ring. nih.gov For instance, C4 and C5 halogenated oxazoles can be used in Suzuki and Stille couplings to produce 2,4- and 2,5-disubstituted oxazoles. nih.gov

Stereoselective and Enantioselective Synthesis Approaches for Chiral Oxazole Derivatives

While this compound itself is not chiral, the development of stereoselective and enantioselective methods for the synthesis of chiral oxazole derivatives is a significant area of research, particularly for applications in medicinal chemistry and asymmetric catalysis.

Approaches to chiral oxazole synthesis often involve the use of chiral starting materials or chiral catalysts. For example, the synthesis of chiral triazole-oxazoline derivatives has been achieved starting from aromatic amines, which are then used as ligands in asymmetric catalytic reactions. researchgate.net

Monoterpene-based chiral auxiliaries have also been employed in the stereoselective synthesis of oxadiazole derivatives, a related class of heterocycles. mdpi.com This strategy involves using naturally occurring chiral molecules to direct the stereochemical outcome of the reaction. For instance, α,β-unsaturated carboxylic acids derived from monoterpenes can be converted to chiral 1,2,4-oxadiazoles. mdpi.com

Principles of Sustainable Chemistry in Oxazole Synthesis

The development of synthetic methodologies for oxazole compounds, including this compound, is increasingly guided by the principles of sustainable or "green" chemistry. ijpsonline.com This approach aims to minimize the environmental impact of chemical processes by focusing on aspects such as atom economy, the use of safer solvents and reagents, and energy efficiency. ijpsonline.commdpi.com The demand for greener protocols is driven by the need to reduce hazardous waste and create more economically and environmentally friendly manufacturing processes. tandfonline.com

A core tenet of green chemistry is atom economy , which strives to maximize the incorporation of all starting materials into the final product. mdpi.comsci-hub.se Traditional synthesis routes can sometimes be inefficient, generating significant waste. rsc.org Modern strategies, such as one-pot and multi-component reactions, are being developed to improve atom economy by combining several synthetic steps into a single procedure, which reduces the need for intermediate purification and minimizes solvent and energy usage. ijpsonline.comsci-hub.se

The choice of solvents and catalysts is another critical area of focus. There is a significant push to replace hazardous and volatile organic solvents with more environmentally benign alternatives. arabjchem.org Water is a highly attractive green solvent due to its non-toxicity, non-flammability, and abundance. arabjchem.orgrsc.org Research has focused on developing water-tolerant catalytic systems to facilitate reactions in aqueous media. rsc.org Ionic liquids are also being explored as recyclable and eco-friendly solvents that can be reused multiple times without a significant loss of activity. ijpsonline.commdpi.comnih.govorganic-chemistry.org

In catalysis, the emphasis is on developing highly efficient and recyclable catalytic systems. researchgate.net Heterogeneous catalysts are particularly favored because they can be easily separated from the reaction mixture and reused, which is both cost-effective and reduces waste. organic-chemistry.org Magnetically separable nanocatalysts, for instance, offer a straightforward method for catalyst recovery using an external magnet. researchgate.net The use of earth-abundant and non-toxic metals, such as calcium, as catalysts is also a key area of research in sustainable synthesis. nih.govqub.ac.uk Furthermore, metal-free catalytic systems are gaining attention as they avoid the use of potentially toxic and expensive transition metals. rsc.orgorganic-chemistry.org

Alternative energy sources are being employed to enhance reaction efficiency and reduce energy consumption. ijpsonline.com Microwave irradiation and ultrasound-assisted synthesis have been shown to significantly shorten reaction times and improve product yields in the synthesis of oxazole derivatives. ijpsonline.comijpsonline.comnih.gov These methods offer more energy-efficient and often milder reaction conditions compared to conventional heating. researchgate.net Electrochemical synthesis is another emerging green technique that can proceed under mild conditions, often without the need for external catalysts or oxidants, and with high atom economy. rsc.orgrsc.org

The following interactive table summarizes key green chemistry principles and their applications in the synthesis of oxazole analogues.

| Green Chemistry Principle | Application in Oxazole Synthesis | Key Benefits |

| Improved Atom Economy | One-pot reactions, multi-component reactions, and domino protocols. ijpsonline.comsci-hub.sersc.org | Reduces the number of synthetic steps, minimizes waste, and lowers energy consumption. |

| Safer Solvents | Use of water, ionic liquids, and solvent-free conditions. ijpsonline.comarabjchem.orgrsc.orgorganic-chemistry.org | Decreases the use of volatile and hazardous organic compounds, enhancing safety. |

| Efficient Catalysis | Use of heterogeneous, recyclable, metal-free, and earth-abundant metal catalysts. researchgate.netorganic-chemistry.orgnih.gov | Facilitates catalyst recovery and reuse, reduces waste, and avoids toxic metals. |

| Alternative Energy Sources | Microwave irradiation, ultrasound, and electrochemistry. ijpsonline.comijpsonline.comrsc.orgrsc.org | Shortens reaction times, increases yields, and provides more energy-efficient processes. |

The continuous innovation and application of these sustainable principles are crucial for the environmentally responsible production of this compound and other valuable oxazole-containing compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Isobutyl-4,5-dimethyloxazole, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves refluxing precursors in polar aprotic solvents (e.g., DMSO or ethanol) with catalytic acid (e.g., glacial acetic acid) to facilitate cyclization. For example, refluxing substituted hydrazides with aldehydes in ethanol under acidic conditions yields oxazole derivatives . Optimization includes adjusting reflux duration (4–18 hours), solvent purity (absolute ethanol), and post-reaction purification via crystallization (water-ethanol mixtures) to improve yields (e.g., 65% yield reported for analogous triazole synthesis) .

Q. How is the structural characterization of this compound performed to confirm purity and regiochemistry?

- Methodological Answer : X-ray crystallography is critical for unambiguous structural confirmation. Parameters such as unit cell dimensions (e.g., monoclinic system, space group P21/c), bond angles, and torsion angles derived from MoKα radiation (λ = 0.71073 Å) provide precise atomic arrangements . Complementary techniques include NMR (to verify substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Although direct safety data for this compound are limited, analogous oxazoles (e.g., 2-Ethyl-4,5-dimethyloxazole) recommend using fume hoods, gloves, and eye protection due to potential irritancy. First-aid protocols include rinsing exposed skin/eyes with water and consulting a physician. Storage should prioritize airtight containers shielded from light to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or crystallographic parameters for this compound derivatives?

- Methodological Answer : Discrepancies in spectral peaks (e.g., NMR splitting patterns) or crystallographic R-factors (e.g., R(F) = 0.042 vs. 0.039) may arise from polymorphism or solvent inclusion. To address this:

- Perform temperature-dependent crystallography to identify polymorphic transitions .

- Use density functional theory (DFT) calculations to simulate and compare experimental vs. theoretical spectra .

- Reproduce syntheses under strictly anhydrous conditions to exclude solvent interference .

Q. What strategies are effective for enhancing the biological activity of this compound in antimicrobial studies?

- Methodological Answer : Structural modifications can improve bioactivity:

- Introduce electron-withdrawing groups (e.g., halogens) at the 4- or 5-position to enhance membrane penetration .

- Evaluate substituent effects via quantitative structure-activity relationship (QSAR) models, leveraging databases like PubChem for analogous compounds (e.g., imidazole derivatives with proven antimicrobial activity) .

- Test derivatives against Gram-positive/-negative bacterial panels using broth microdilution assays (MIC values) .

Q. How can synthetic routes for this compound be adapted for isotopic labeling to support metabolic tracing studies?

- Methodological Answer : Isotopic labeling (e.g., ¹³C or ¹⁵N) requires modifying precursor availability:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.